3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol
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Overview
Description
3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol is a complex organic compound known for its diverse pharmacological properties. This compound is a derivative of coumarin, a class of compounds widely recognized for their biological activities. It is often studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols .
Scientific Research Applications
3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its potential in treating diseases such as cancer, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. For example, it has been shown to interact with nitric oxide synthase and prostaglandin synthase, influencing inflammatory and cardiovascular pathways .
Comparison with Similar Compounds
Similar Compounds
Glabridin: Another coumarin derivative with similar pharmacological properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: An anticoagulant similar to warfarin.
Uniqueness
3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol is unique due to its specific structural features, such as the presence of a methoxy group and a diol moiety, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H22O5 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C21H22O5/c1-21(2)9-8-15-16(26-21)6-4-12-10-13(11-25-20(12)15)14-5-7-17(24-3)19(23)18(14)22/h4-9,13,22-23H,10-11H2,1-3H3/t13-/m0/s1 |
InChI Key |
PPBISUGOQDBBEL-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@H](C3)C4=C(C(=C(C=C4)OC)O)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C(=C(C=C4)OC)O)O)C |
Origin of Product |
United States |
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